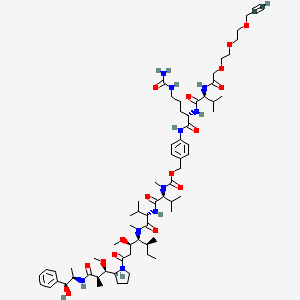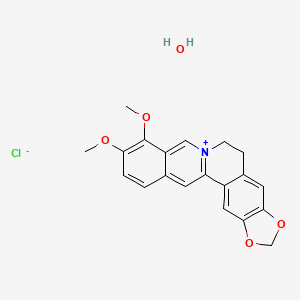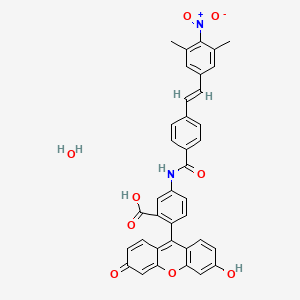
ortho-iodoHoechst 33258
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ortho-iodoHoechst 33258 is an iodinated DNA-binding bibenzimidazole compound. It is a cell dye used for DNA quantitation and sensitizes DNA and cells to ultraviolet A (UVA) light. This compound is part of the Hoechst series of fluorescent dyes, which are known for their ability to bind to the minor groove of DNA, particularly in adenine-thymine (A/T)-rich regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ortho-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the following steps:
Starting Material: Hoechst 33258.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ortho-iodoHoechst 33258 primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in:
Oxidation: Under specific conditions, the iodine atom can be oxidized.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
Ortho-iodoHoechst 33258 has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for DNA quantitation and analysis.
Biology: Employed in cell biology for staining DNA in live or fixed cells, facilitating the study of cell cycle and apoptosis.
Medicine: Utilized in medical research to study DNA interactions and cellular responses to DNA damage.
Industry: Applied in biotechnology and pharmaceutical industries for DNA quantitation and quality control
Wirkmechanismus
Ortho-iodoHoechst 33258 binds to the minor groove of DNA, particularly in A/T-rich regions. This binding enhances the fluorescence intensity of the dye, making it useful for DNA visualization and quantitation. The compound sensitizes DNA and cells to UVA light, which can induce DNA damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hoechst 33258: The parent compound, which lacks the iodine atom.
Hoechst 33342: Another member of the Hoechst series, known for its higher cell permeability.
DAPI (4’,6-diamidino-2-phenylindole): A widely used DNA-binding dye with similar applications.
Uniqueness
Ortho-iodoHoechst 33258 is unique due to the presence of the iodine atom, which enhances its ability to sensitize DNA and cells to UVA light. This property makes it particularly useful for studies involving DNA damage and repair mechanisms .
Eigenschaften
IUPAC Name |
2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHARKYRPCGBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935844 |
Source


|
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-41-3 |
Source


|
| Record name | Orthoiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1139230.png)
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)





